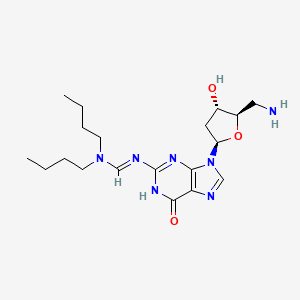

N'-(9-((2R,4S,5R)-5-(Aminomethyl)-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dibutylformimidamide

Description

This compound is a purine-derived nucleoside analog featuring a tetrahydrofuran ring substituted with an aminomethyl group at the 5-position and a hydroxyl group at the 4-position. The purine core is modified at the 2-position with an N,N-dibutylformimidamide moiety, distinguishing it from canonical nucleosides. The aminomethyl group enhances its solubility and interaction with nucleic acid targets, while the dibutyl chains may influence lipophilicity and membrane permeability .

Properties

Molecular Formula |

C19H31N7O3 |

|---|---|

Molecular Weight |

405.5 g/mol |

IUPAC Name |

N'-[9-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dibutylmethanimidamide |

InChI |

InChI=1S/C19H31N7O3/c1-3-5-7-25(8-6-4-2)11-22-19-23-17-16(18(28)24-19)21-12-26(17)15-9-13(27)14(10-20)29-15/h11-15,27H,3-10,20H2,1-2H3,(H,23,24,28)/b22-11+/t13-,14+,15+/m0/s1 |

InChI Key |

RWVHPSYSLWPVKA-GJNSJXAISA-N |

Isomeric SMILES |

CCCCN(CCCC)/C=N/C1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CN)O |

Canonical SMILES |

CCCCN(CCCC)C=NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(9-((2R,4S,5R)-5-(Aminomethyl)-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dibutylformimidamide involves multiple steps, including the formation of the purine base and the subsequent attachment of the tetrahydrofuran ring. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistency and efficiency. The process would likely include purification steps such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N’-(9-((2R,4S,5R)-5-(Aminomethyl)-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dibutylformimidamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to modify the purine base or the tetrahydrofuran ring.

Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents and controlled temperatures to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

N’-(9-((2R,4S,5R)-5-(Aminomethyl)-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dibutylformimidamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(9-((2R,4S,5R)-5-(Aminomethyl)-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dibutylformimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of viral replication or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of modified nucleosides designed for enhanced stability, bioavailability, and target specificity. Below is a comparative analysis with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Effects on Solubility and Reactivity: The aminomethyl group in the target compound improves aqueous solubility compared to analogs with hydrophobic protections like bis(4-methoxyphenyl)(phenyl)methyl (compound 43, ). N,N-Dibutylformimidamide increases lipophilicity relative to dimethyl analogs (e.g., 2,N2-dmf-dGuo), which may enhance cellular uptake but reduce renal clearance .

Synthetic Utility: Compounds with sulfanylmethyl groups (e.g., 42) are intermediates for thiol-mediated conjugation, whereas the target compound’s aminomethyl group is suited for amine-reactive crosslinking . Siloxane-protected derivatives (e.g., compound in ) prioritize stability during solid-phase synthesis, unlike the target compound’s unprotected hydroxyl/aminomethyl groups.

Biological Activity :

- 2,N2-dmf-dGuo (dimethylformimidamide) exhibits DNA alkylation properties, suggesting the target compound’s dibutyl variant might share similar mechanisms but with altered kinetics due to steric effects .

- Molecular similarity tools (e.g., Tanimoto coefficient analysis) predict that the target compound’s purine core aligns with kinase inhibitors or antiviral agents, though empirical data are lacking .

Research Implications and Gaps

- Pharmacokinetics: No data exist on the target compound’s metabolic stability or toxicity. Comparative studies with dimethyl analogs (e.g., 2,N2-dmf-dGuo) are needed.

- Therapeutic Potential: Structural alignment with oligonucleotide therapeutics (e.g., compound 43 ) suggests utility in RNA-targeted therapies, but in vivo efficacy remains untested.

- Synthetic Challenges : The dibutylformimidamide group complicates purification; reverse-phase HPLC conditions used for compound 43 may require optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.